molecular formula C11H15ClO3S B2882064 2-Isopropyl-4-methoxy-5-methylbenzenesulfonyl chloride CAS No. 1500224-08-7

2-Isopropyl-4-methoxy-5-methylbenzenesulfonyl chloride

Cat. No. B2882064
CAS RN: 1500224-08-7
M. Wt: 262.75
InChI Key: SXUHXPHKETUHCQ-UHFFFAOYSA-N
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Description

“2-Isopropyl-4-methoxy-5-methylbenzenesulfonyl chloride” is a chemical compound with the molecular formula C11H15ClO3S and a molecular weight of 262.75. It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a refrigerated environment .

Scientific Research Applications

Molecular Docking and Enzyme Inhibitory Activities

A study demonstrated the synthesis of new triazole analogues starting from 4-methoxybenzenesulfonyl chloride, evaluating their inhibition potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. These findings suggest the potential of derivatives for therapeutic applications in conditions related to enzyme dysfunction (Virk et al., 2018).

Reactivity with Free Chlorine Constituents

Another research explored the reactivity of aromatic ethers with free available chlorine (FAC), including Cl₂ and Cl₂O, in the context of disinfection byproduct precursor chlorination. This study provides insight into the chemical behavior of methoxybenzenes and their interaction with chlorinating agents, relevant for environmental chemistry and water treatment processes (Sivey & Roberts, 2012).

Activation of Hydroxyl Groups for Biological Applications

Research on 4-fluorobenzenesulfonyl chloride (a similar sulfonyl chloride compound) emphasizes its role in activating hydroxyl groups for covalent attachment of biological molecules to solid supports. This application is pivotal for developing therapeutic and diagnostic tools, highlighting the compound's utility in bioconjugation chemistry (Chang et al., 1992).

Synthesis of Alzheimer’s Disease Therapeutic Agents

A synthesis pathway was developed for sulfonamides derived from 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride, aiming at Alzheimer’s disease therapeutic agents. These compounds exhibited significant inhibitory activity against acetylcholinesterase, suggesting their potential in treating neurodegenerative diseases (Abbasi et al., 2018).

Development of Quinonoid-Bridged Dinuclear Complexes

The synthesis and characterization of quinonoid-bridged dinuclear complexes using ligands derived from sulfonyl chlorides, including studies on their coordination chemistry and reactivity, offer insights into the development of novel materials with potential applications in catalysis and electronic devices (Sommer et al., 2013).

properties

IUPAC Name

4-methoxy-5-methyl-2-propan-2-ylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-7(2)9-6-10(15-4)8(3)5-11(9)16(12,13)14/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUHXPHKETUHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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